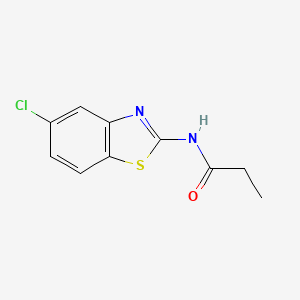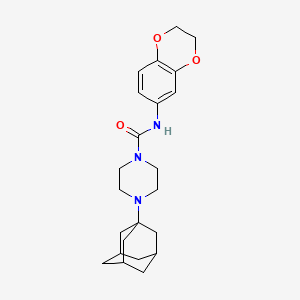![molecular formula C17H23ClN2O3 B4695354 3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4695354.png)
3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves electrooxidative processes or reactions with specific reagents to introduce or modify functional groups. For example, Uneyama et al. (1983) reported the preparation of a functionalized unit through electrooxidative double ene-type chlorination, indicating a method that could be adapted for synthesizing complex structures like the one (Uneyama et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to the one in focus has been elucidated through crystallography and spectroscopic methods. For instance, Sharma et al. (2019) detailed the crystal structure of a compound with a complex imidazole derivative, providing insights into intermolecular interactions and structural configuration (Sharma et al., 2019).
Chemical Reactions and Properties
Reactivity and chemical behavior are influenced by the functional groups present within the molecule. Research by Nakayama et al. (2001) explored reactions involving methylene transfer and dimerization processes, revealing potential pathways for functionalization or modification of the core structure of similar compounds (Nakayama et al., 2001).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and stability, are key to understanding the compound's applications. Gürbüz et al. (2016) conducted a comprehensive analysis of related compounds, evaluating their stability, decomposition points, and other critical physical properties through experimental and theoretical methods (Gürbüz et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming complexes, and electrochemical characteristics, are central to the utility of the compound in various applications. Studies by Jia et al. (2014) on metal-organic frameworks involving dimethylphenyl imidazole derivatives highlight the versatility and broad reactivity profile of such compounds, suggesting a rich area of exploration for the compound (Jia et al., 2014).
Propiedades
IUPAC Name |
3-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-11-9-13(10-12(2)14(11)18)23-8-6-5-7-20-15(21)17(3,4)19-16(20)22/h9-10H,5-8H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEYBADBIHQOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCN2C(=O)C(NC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-ethyl-2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl]methyl (3-methylphenyl)carbamate](/img/structure/B4695271.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(4-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea](/img/structure/B4695277.png)
![methyl 7-methyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4695280.png)
![N'-[4-(cyclopentyloxy)-3-ethoxybenzylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4695296.png)

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4695310.png)

![1-[(3,4-dichlorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4695324.png)

![2-({[4-(4-ethoxyphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4695329.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4695337.png)
![5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid](/img/structure/B4695350.png)
![N'-(4-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4695360.png)
![[2-[(3-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4695370.png)